ethyl [(5-{[(2,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate
Description
Ethyl [(5-{[(2,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate is a 1,2,4-triazole derivative featuring:
- A 4-methyl group on the triazole ring, stabilizing the 4H tautomer.
- A thioether linkage at position 3, connected to an ethyl acetate ester.
- A 2,4-dimethoxybenzoylaminomethyl substituent at position 5, providing electron-donating methoxy groups.
This structure combines lipophilic (ethyl ester, benzoyl), polar (methoxy), and hydrogen-bonding (amide) moieties, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
ethyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-5-26-15(22)10-27-17-20-19-14(21(17)2)9-18-16(23)12-7-6-11(24-3)8-13(12)25-4/h6-8H,5,9-10H2,1-4H3,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABJGOJELOHGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
- THF vs. Toluene : THF enhances acylation kinetics due to higher polarity, but toluene improves yield in large-scale reactions (e.g., 92% vs. 87%) by reducing side reactions.
- Ethanol for Recrystallization : Ethanol-water mixtures (3:1) optimize crystal morphology and purity.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.55 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.45 (d, J = 2.4 Hz, 1H, ArH), 4.65 (s, 2H, SCH2CO), 4.25 (q, J = 7.2 Hz, 2H, OCH2CH3), 3.88 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 3.72 (s, 2H, NHCH2), 3.10 (s, 3H, NCH3).
- ESI-MS : m/z 463.2 [M+H]⁺.
X-ray Diffraction
Crystalline batches exhibit characteristic peaks at 2θ = 10.2°, 15.7°, and 20.4°, confirming polymorphic Form I.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Example 1 from demonstrates scalability:
- Reactor Setup : 500 L vessel with mechanical stirring and temperature control.
- Distillation : Vacuum distillation at 50–60°C removes THF, replaced with n-butyl acetate to avoid solvolysis.
- Crystallization : Slow cooling (0.5°C/min) from 75°C to 15°C yields 98% pure product.
Chemical Reactions Analysis
ethyl [(5-{[(2,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
ethyl [(5-{[(2,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl [(5-{[(2,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate involves its interaction with specific molecular targets and pathways. The triazole ring and the dimethoxybenzoyl group are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Ethyl 4-({[(5-{[(4-Methoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
- Key Difference : The benzoyl group at position 5 has a single 4-methoxy substituent instead of 2,4-dimethoxy.
- Synthesis : Similar triazole-thioacetate backbone but uses 4-methoxybenzoyl chloride for acylation .
2-((5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-Triazol-3-yl)thio)acetic Acids
- Impact : Increased solubility due to the carboxylic acid moiety but reduced cell permeability. Salts of these compounds exhibit high pharmacological activity .
Ethyl 2-[4-Methyl-5-(Methylamino)-4H-1,2,4-Triazol-3-yl]acetate
Modifications in the Thioacetate Side Chain
{3-Oxo–4-[Arylidene-Amino]-5-(Thiophen-2-ylmethyl)-2,4-Dihydro-1,2,4-Triazol-2-yl}-Acetic Acid Ethyl Ester
- Key Difference : Incorporates a thiophenemethyl group at position 5 and a dihydro-triazole ring.
2-((4-Allyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl)thio)-N-(4-(Benzyloxy)Phenyl)Acetamide
- Key Difference : Replaces the ethyl ester with an amide and introduces an allyl group on the triazole.
Physicochemical and Pharmacological Properties
*Predicted using fragment-based methods.
Biological Activity
Ethyl [(5-{[(2,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C19H21N3O6S
- Molecular Weight : 421.45 g/mol
- CAS Number : 541534-77-4
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study demonstrated that derivatives of 1,2,4-triazoles exhibited strong activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was as low as 0.125 μg/mL .
- In another investigation, the compound showed bactericidal activity against multiple strains such as Salmonella typhimurium and Klebsiella pneumoniae, with an MIC ranging from 15.6 to 31.25 μg/mL depending on the specific derivative tested .
- Mechanism of Action :
Comparative Biological Activity Table
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus, E. coli, Klebsiella pneumoniae | 15.6 - 31.25 μg/mL |
| Isopropyl 2-((4-methyl-5-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-acetate | Enterococcus faecalis, Salmonella pullorum | 15.6 μg/mL |
| Bis(1,2,4-triazole) derivatives | Various strains including Pseudomonas aeruginosa | Up to 0.125 μg/mL |
Pharmacological Implications
The biological activity of this compound suggests its potential as a lead compound in the development of new antimicrobial agents. Given the rising resistance to existing antibiotics, novel compounds like this one could play a crucial role in combating bacterial infections.
Conclusion and Future Directions
The ongoing research into the biological activity of this compound highlights its promise as an antimicrobial agent. Future studies should focus on detailed pharmacokinetic analyses and in vivo efficacy to fully understand its therapeutic potential.
Further exploration into structural modifications may enhance its potency and broaden its spectrum of activity against resistant strains. The synthesis of new derivatives could also yield compounds with improved safety profiles and effectiveness in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl [(5-{[(2,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with alkylating agents under reflux conditions in polar solvents (e.g., ethanol or propanol). Key steps include:
- Formation of the triazole core via cyclocondensation (e.g., using thiourea derivatives and hydrazine hydrate) .
- Introduction of the 2,4-dimethoxybenzoyl group via nucleophilic substitution or amide coupling .
- Optimization of solvent choice (e.g., absolute ethanol for higher purity) and reaction time (5–12 hours for cyclization) to achieve yields >70% .
- Critical Parameters : Temperature control (60–80°C), stoichiometric ratios (1:1.2 for thiourea:alkylating agent), and purification via recrystallization from ethanol .
Q. How can the structure and purity of this compound be confirmed using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the triazole ring (δ 7.5–8.5 ppm for protons), thioether linkage (δ 3.5–4.0 ppm for SCH2), and 2,4-dimethoxybenzoyl group (δ 3.8–4.0 ppm for OCH3) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase to confirm purity (>95%) .
- Elemental Analysis : Validate empirical formula (C17H21N5O4S) with <0.3% deviation .
Q. What preliminary biological activities have been reported for structurally similar triazole-thioether derivatives?
- Methodological Answer : Analogous compounds exhibit:
- Antifungal Activity : MIC values of 8–32 µg/mL against Candida albicans via disruption of ergosterol biosynthesis .
- Antimicrobial Effects : Moderate activity against Pseudomonas aeruginosa (IC50: 25–50 µM) linked to the thioether and triazole moieties .
- Structure-Activity Note : Substitution at the 4-position (e.g., methyl vs. ethyl) significantly impacts potency .
Advanced Research Questions
Q. How do substituents at the 4-position of the triazole ring influence the compound’s biological activity and pharmacokinetic properties?
- Methodological Answer :
- Methyl vs. Ethyl Substitution : Methyl groups enhance metabolic stability (t1/2: 4.2 hours vs. 2.8 hours for ethyl) due to reduced CYP450 oxidation .
- Phenyl Substitution : Introduces π-π stacking interactions with target enzymes but increases logP (lipophilicity), affecting solubility .
- Experimental Design : Compare IC50 values of analogs in enzyme inhibition assays (e.g., cytochrome bc1 complex for antifungal activity) .
Q. What computational strategies (e.g., DFT, molecular docking) can predict the compound’s nonlinear optical (NLO) properties or target binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate hyperpolarizability (β) to assess NLO potential. Triazole-thioether derivatives show β values >100 × 10⁻³⁰ esu due to charge transfer between substituents .
- Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 (PDB: 5TZ1). Key residues (e.g., Phe228) form hydrophobic contacts with the dimethoxybenzoyl group .
- MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories .
Q. How can contradictory data on biological activity between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydrolyzed thioacetate derivatives) that may contribute to in vivo efficacy .
- Pharmacokinetic Modeling : Adjust dosing regimens based on bioavailability studies (e.g., oral vs. intravenous administration) .
- Species-Specific Differences : Test activity in human cell lines (e.g., HepG2) and murine infection models to reconcile disparities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
